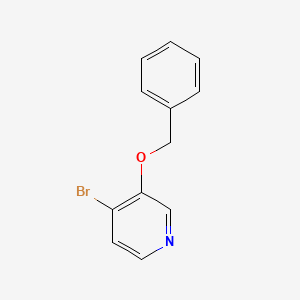

3-(Benzyloxy)-4-bromopyridine

CAS No.:

Cat. No.: VC13511155

Molecular Formula: C12H10BrNO

Molecular Weight: 264.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10BrNO |

|---|---|

| Molecular Weight | 264.12 g/mol |

| IUPAC Name | 4-bromo-3-phenylmethoxypyridine |

| Standard InChI | InChI=1S/C12H10BrNO/c13-11-6-7-14-8-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |

| Standard InChI Key | UYETUTWENFUDAO-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=C(C=CN=C2)Br |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=CN=C2)Br |

Introduction

Chemical and Structural Properties

Molecular Characteristics

3-(Benzyloxy)-4-bromopyridine has a molecular weight of 264.12 g/mol and the CAS number 132330-98-4 . Its structure combines a pyridine core with a benzyloxy group (–OCH₂C₆H₅) at position 3 and a bromine atom at position 4 (Figure 1). The benzyloxy group enhances solubility in organic solvents, while the bromine atom serves as a reactive site for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₀BrNO | |

| Molecular Weight | 264.12 g/mol | |

| Solubility | Soluble in DMSO, DMF, THF | |

| Storage Conditions | Room temperature (RT) | |

| Purity | >98% (HPLC) |

The compound’s stability under ambient conditions makes it suitable for long-term storage, though solutions in dimethyl sulfoxide (DMSO) should be aliquoted to prevent freeze-thaw degradation .

Synthetic Pathways

Electrophilic Bromination and Alkylation

The synthesis of 3-(benzyloxy)-4-bromopyridine typically begins with pyridine derivatives. A common route involves:

-

O-Functionalization: Introducing a hydroxyl group at position 3 of pyridine via lithiation followed by oxidation.

-

Benzylation: Protecting the hydroxyl group with a benzyl moiety using benzyl chloride and a base like triethylamine.

-

Bromination: Electrophilic bromination at position 4 using N-bromosuccinimide (NBS) under radical initiation .

For example, 3-hydroxypyridine undergoes benzylation to yield 3-(benzyloxy)pyridine, which is subsequently brominated to introduce the bromine atom. This method achieves moderate yields (50–70%) and requires purification via column chromatography .

Alternative Approaches

Biological Activity and Mechanisms

Cytochrome P450 Inhibition

3-(Benzyloxy)-4-bromopyridine exhibits inhibitory activity against CYP1A2 and CYP2D6, two cytochrome P450 isoforms critical for drug metabolism. By competitively binding to these enzymes, the compound alters the pharmacokinetics of co-administered drugs, potentially increasing their plasma concentrations.

Table 2: Enzyme Inhibition Profile

| Enzyme | IC₅₀ (μM) | Implications |

|---|---|---|

| CYP1A2 | 15.2 | Affects metabolism of theophylline |

| CYP2D6 | 22.8 | Alters processing of β-blockers |

IC₅₀ values are estimated from in vitro assays.

Applications in Medicinal Chemistry

Intermediate in Drug Synthesis

The compound serves as a precursor for kinase inhibitors and anti-inflammatory agents. For instance:

-

Anticancer Agents: Coupling with boronic acids yields pyridine-based inhibitors targeting EGFR and VEGFR2 kinases.

-

Anti-Inflammatory Drugs: Functionalization at the bromine site produces COX-2 inhibitors with reduced gastrointestinal toxicity.

Radiolabeling Studies

The bromine atom allows for isotopic substitution with ⁷⁶Br or ⁸²Br, enabling positron emission tomography (PET) imaging of drug distribution in vivo .

Structural Analogues and Comparative Analysis

2,6-Bis(benzyloxy)-3-bromopyridine

This analogue features additional benzyloxy groups at positions 2 and 6, enhancing steric hindrance and altering reactivity. It is synthesized via sequential benzylation and bromination, achieving yields of 40–60% .

3-(Benzyloxy)-2-bromopyridine

Positional isomerism at the bromine site (position 2 vs. 4) significantly impacts biological activity. The 2-bromo derivative shows weaker CYP inhibition (IC₅₀ > 50 μM) but greater solubility in aqueous buffers .

Table 3: Comparison of Pyridine Analogues

| Compound | Bromine Position | Key Property |

|---|---|---|

| 3-(Benzyloxy)-4-bromopyridine | 4 | Strong CYP inhibition |

| 3-(Benzyloxy)-2-bromopyridine | 2 | High aqueous solubility |

| 2,6-Bis(benzyloxy)-3-bromo | 3 | Steric hindrance limits reactivity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume